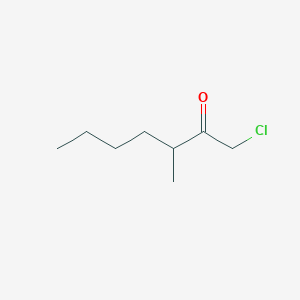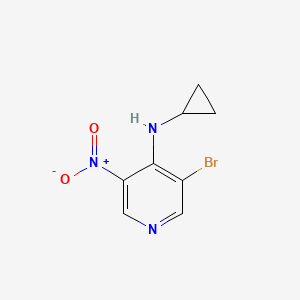
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is an organic compound characterized by a pyridine ring substituted with bromine, nitro, and cyclopropylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine typically involves the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The nitrated pyridine is then brominated at the 3-position.
Cyclopropylamine Introduction: Finally, the brominated and nitrated pyridine is reacted with cyclopropylamine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo further oxidation to form various oxidative derivatives.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Various nitro-oxidized derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (3-Bromo-5-nitro-pyridin-4-yl)-ethyl-amine
- (3-Bromo-5-nitro-pyridin-4-yl)-phenethyl-amine
- 3-Bromo-5-nitro-4-pyridinol
Comparison:
- 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is unique due to the presence of the cyclopropylamine group, which imparts distinct steric and electronic properties compared to the ethyl or phenethyl analogs.
- The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C8H8BrN3O2 |
|---|---|
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-3-10-4-7(12(13)14)8(6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI-Schlüssel |
ZOBHBGYGMBUNQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=C(C=NC=C2[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
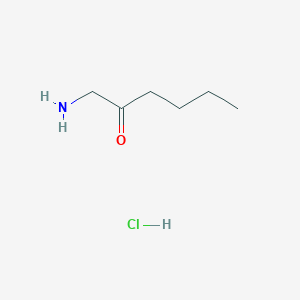

![[2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B8658892.png)
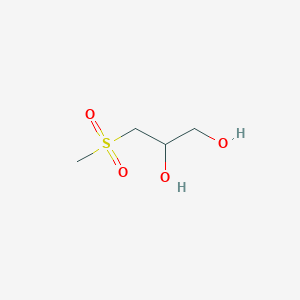
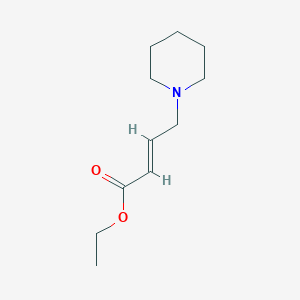
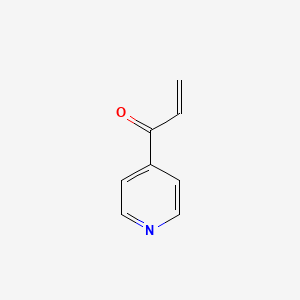






![3-Bromo-N-[2-(morpholin-4-yl)ethyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8658978.png)
